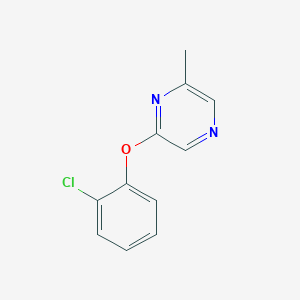![molecular formula C17H19N7 B6442457 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549065-46-3](/img/structure/B6442457.png)
4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine (4-MMPP) is a small molecule that has attracted considerable attention in recent years due to its potential applications in scientific research. 4-MMPP is a pyrazolopyrimidine compound that is related to pyrazole and pyrimidine, two important nucleobases in DNA and RNA. It has been studied extensively as a potential drug candidate, but has also been investigated for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine has been studied extensively for its potential applications in scientific research. It has been used as a ligand in the synthesis of metal-organic frameworks (MOFs), and has been investigated as a potential inhibitor of proteins involved in cancer progression. It has also been studied as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, it has been studied as a potential inhibitor of enzymes involved in the biosynthesis of fatty acids, and as a potential modulator of the immune system.
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes like succinate dehydrogenase (sdh) . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key biochemical pathways in cellular respiration.
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit their target enzymes . For instance, a compound with a similar structure was found to form a strong hydrogen bond with the amino acid residues of SDH , potentially inhibiting the enzyme’s activity.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be prepared from a variety of starting materials. Additionally, it has been shown to interact with certain proteins and enzymes in the body, which can lead to changes in the biochemical and physiological processes. However, there are also some limitations to its use in laboratory experiments. For example, it has a relatively short half-life, which can make it difficult to maintain a consistent concentration of 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine in laboratory experiments. Additionally, its mechanism of action is still not fully understood, which can make it difficult to predict the effects of 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine on biochemical and physiological processes.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine. One potential direction is to further investigate its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be done to investigate the potential applications of 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine as a drug candidate for the treatment of various diseases. Finally, further research could be done to investigate the potential of 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine as a ligand in the synthesis of metal-organic frameworks (MOFs).
Synthesemethoden
4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine can be synthesized from a variety of starting materials. The most commonly used synthesis method is the reaction of 4-chloro-1H-pyrazole-4-carboxylic acid with 4-(pyridin-2-yl)piperazine. This reaction is catalyzed by a base such as potassium carbonate, and yields 4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine as the main product. Other methods of synthesis have been reported, including the reaction of 4-chloro-1H-pyrazole-4-carboxylic acid with 4-(pyridin-2-yl)piperazine in the presence of a palladium catalyst, and the reaction of 4-chloro-1H-pyrazole-4-carboxylic acid with 4-(pyridin-2-yl)piperazine in the presence of a palladium-copper catalyst.
Eigenschaften
IUPAC Name |
4-(4-methylpyrazol-1-yl)-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7/c1-14-11-21-24(12-14)17-10-16(19-13-20-17)23-8-6-22(7-9-23)15-4-2-3-5-18-15/h2-5,10-13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWIPBHXLOVORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methyl-1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B6442374.png)
![2-bromo-N-[(1-hydroxycyclopentyl)methyl]benzene-1-sulfonamide](/img/structure/B6442386.png)
amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6442394.png)
![N-{4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6442399.png)
![3-[methyl({1-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]piperidin-4-yl})amino]-1??,2-benzothiazole-1,1-dione](/img/structure/B6442401.png)
![N-(3-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B6442408.png)

![N-(4-{[5-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B6442423.png)

![9-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-9H-purine](/img/structure/B6442432.png)
![N-{4-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6442435.png)
![N-{3-[(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B6442442.png)

![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6442482.png)